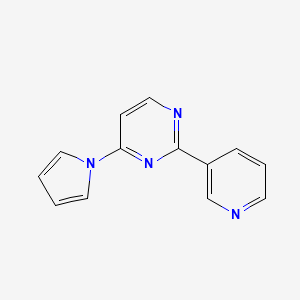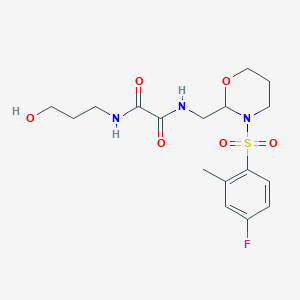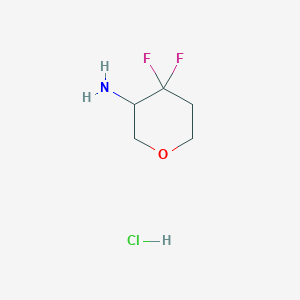
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine, also known as PDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PDP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
OLED Applications
- Sky-Blue-Emitting Phosphors for OLEDs: A study by Chang et al. (2013) developed heteroleptic Ir(III) metal complexes incorporating chelates derived from pyridyl pyrimidine variants. These complexes exhibited high quantum yields and were effectively used in organic light-emitting diodes (OLEDs), demonstrating significant potential in sky-blue- and white-emitting OLEDs. This research highlights the utility of pyrimidine chelates in advancing OLED technology, with potential applications in display and lighting technologies (Chang et al., 2013).
Biomedical Applications
Synthesis of Novel Pyrrole-Substituted Pyrido[2,3-d]Pyrimidines
Jahanshahi et al. (2018) synthesized novel pyrimidine derivatives using a hydroxyapatite-encapsulated-γ-Fe2O3 supported sulfonic acid nanocatalyst. These compounds exhibited significant antibacterial activity, showcasing the potential of pyrimidine derivatives in the development of new antimicrobial agents (Jahanshahi et al., 2018).
Synthesis of 2-Anilino-4-(1H-pyrrol-3-yl) Pyrimidine CDK Inhibitors
Wang et al. (2004) explored the synthesis of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines for inhibiting cyclin-dependent kinases (CDKs). These compounds showed promising anti-proliferative activity against human tumor cell lines, suggesting their potential use in cancer treatment (Wang et al., 2004).
Optical and Electronic Applications
Tuning Optical Properties of Pyrrolo[2,3-d]pyrimidines
Bucevičius et al. (2015) synthesized 2,4-bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines and demonstrated how small polar substituents can tune the energy of frontier orbitals. These findings are significant for developing materials with specific optical properties for use in electronics and photonics (Bucevičius et al., 2015).
Synthesis of Pyrimidine-Based Luminogens with AIEE Properties
Hagimori et al. (2022) reported the synthesis of novel pyridine-based compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines, which exhibited aggregation-induced emission enhancement (AIEE) properties. These compounds could have significant applications in the development of advanced materials for optical and electronic devices (Hagimori et al., 2022).
properties
IUPAC Name |
2-pyridin-3-yl-4-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-9-17(8-1)12-5-7-15-13(16-12)11-4-3-6-14-10-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZWTGXEUIUZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-pyridinyl)-4-(1H-pyrrol-1-yl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)





![2-(chloromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2426530.png)

![2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2426532.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)
![N-{4-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2426534.png)
